An In-depth Technical Guide to N-(4-chloro-2-nitrophenyl)acetamide: Synthesis, Reactivity, and Applications in Drug Development
An In-depth Technical Guide to N-(4-chloro-2-nitrophenyl)acetamide: Synthesis, Reactivity, and Applications in Drug Development
This guide provides a comprehensive technical overview of N-(4-chloro-2-nitrophenyl)acetamide, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, reactivity, and its pivotal role in the creation of targeted therapeutics.
Introduction and Physicochemical Properties
N-(4-chloro-2-nitrophenyl)acetamide, with the IUPAC name N-(4-chloro-2-nitrophenyl)acetamide, is a substituted acetanilide that serves as a versatile building block in organic synthesis. Its chemical structure, characterized by a chloro and a nitro group on the phenyl ring, imparts specific reactivity that is instrumental in the construction of more complex molecules.
Table 1: Physicochemical Properties of N-(4-chloro-2-nitrophenyl)acetamide
| Property | Value | Source |
| IUPAC Name | N-(4-chloro-2-nitrophenyl)acetamide | PubChem |
| CAS Number | 881-51-6 | PubChem |
| Molecular Formula | C₈H₇ClN₂O₃ | PubChem |
| Molecular Weight | 214.61 g/mol | PubChem |
| Melting Point | 98 °C | Stenutz |
| Appearance | Light yellow crystalline substance | Various Suppliers |
| SMILES | CC(=O)NC1=C(C=C(C=C1)Cl)[O-] | PubChem |
The presence of both electron-withdrawing (nitro and chloro) and an electron-donating (acetamido) group on the aromatic ring creates a unique electronic environment that dictates its chemical behavior.
Synthesis of N-(4-chloro-2-nitrophenyl)acetamide
The synthesis of N-(4-chloro-2-nitrophenyl)acetamide can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction. Two common and illustrative synthetic routes are detailed below.
Method 1: Acylation of 4-chloro-2-nitroaniline
A straightforward and widely employed method involves the direct acylation of 4-chloro-2-nitroaniline with an acetylating agent, such as acetic anhydride or acetyl chloride.
Experimental Protocol:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-nitroaniline in a suitable solvent like dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
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Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any excess acid.
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Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
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Purify the crude N-(4-chloro-2-nitrophenyl)acetamide by recrystallization from a suitable solvent system, such as ethanol/water.
Causality of Experimental Choices:
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Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
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Cooling to 0 °C: The acylation reaction is exothermic; initial cooling helps to control the reaction rate and prevent the formation of byproducts.
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Slow Addition of Acetic Anhydride: Maintains control over the reaction temperature and prevents a runaway reaction.
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Sodium Bicarbonate Wash: Neutralizes the acetic acid byproduct and any unreacted acetic anhydride, facilitating product isolation.
Method 2: Ortho-Nitration of N-(4-chlorophenyl)acetamide
An alternative approach involves the regioselective nitration of the more readily available N-(4-chlorophenyl)acetamide. The acetamido group is an ortho-, para-director; however, with the para position blocked by the chloro substituent, the nitration is directed to the ortho position.
Experimental Protocol:
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To a stirred solution of N-(4-chlorophenyl)acetamide in a suitable solvent like dichloromethane, add iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) as the nitrating agent and a catalytic amount of N-hydroxyphthalimide (NHPI).
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Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for the required duration.
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction and work up by washing with water and brine.
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Dry the organic layer and concentrate it to obtain the crude product.
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Purify the product by column chromatography or recrystallization.
Causality of Experimental Choices:
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Fe(NO₃)₃·9H₂O and NHPI: This reagent system offers a milder and more selective method for nitration compared to the traditional mixed acid (HNO₃/H₂SO₄) method, which can lead to over-nitration or degradation of the starting material.
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Controlled Temperature: Temperature control is crucial for achieving the desired regioselectivity and preventing the formation of unwanted isomers.
Key Reactions and Mechanistic Insights
The synthetic utility of N-(4-chloro-2-nitrophenyl)acetamide stems from the reactivity of its functional groups. The two most important transformations are the reduction of the nitro group and the nucleophilic substitution of the chloroacetyl group (in a related methylated intermediate).
Reduction of the Nitro Group
The reduction of the ortho-nitro group to an amino group is a critical step in the synthesis of many pharmaceutical agents. The choice of reducing agent is paramount to ensure selectivity, especially in the presence of other reducible functional groups like the chloro substituent.
Common Reduction Methods:
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Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a clean and efficient method. However, care must be taken to avoid dehalogenation, which can be a side reaction with Pd/C.[1]
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Metal/Acid Reduction: A classic and robust method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). This method is often chemoselective for the nitro group.[1] The reaction proceeds through a series of single-electron transfers from the metal to the nitro group, followed by protonation.[1]
Mechanism of Iron-Mediated Nitro Reduction:
The reduction with iron in an acidic medium is a heterogeneous reaction that involves the transfer of electrons from the surface of the iron particles to the nitro group. The acidic medium provides the protons necessary for the formation of water as a byproduct.
Caption: Stepwise reduction of a nitro group to an amine.
Role as a Precursor in Nintedanib Synthesis
N-(4-chloro-2-nitrophenyl)acetamide is a precursor to a key intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[2][3] The synthesis involves the methylation of the acetamido nitrogen followed by nucleophilic substitution of the chloroacetyl group.
A novel synthetic route starts with p-nitroaniline, which is first acylated with a chloroacetic agent to form 2-chloro-N-p-nitrophenylacetamide. This is then methylated to yield 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.[4] This intermediate then undergoes further reactions, including the crucial reduction of the nitro group, to eventually form Nintedanib.[5]
Illustrative Synthetic Workflow for a Nintedanib Intermediate:
Caption: Synthetic pathway to a key intermediate of Nintedanib.
The ortho-nitro group in N-(4-chloro-2-nitrophenyl)acetamide plays a significant role in the reactivity of the molecule. Its electron-withdrawing nature can influence the acidity of the N-H proton of the acetamido group and the overall electronic properties of the aromatic ring.[6]
Applications in Drug Development and Agrochemicals
The primary value of N-(4-chloro-2-nitrophenyl)acetamide lies in its role as a versatile intermediate.
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Pharmaceuticals: As highlighted, it is a crucial building block in the synthesis of Nintedanib.[2] The structural motifs derived from this intermediate are found in various biologically active compounds.
-
Agrochemicals: This compound and its derivatives are used in the synthesis of herbicides. For instance, it is an intermediate in the production of Quizalofop-Ethyl, a selective herbicide.[7]
Safety and Handling
N-(4-chloro-2-nitrophenyl)acetamide is a chemical that requires careful handling in a laboratory or industrial setting. Based on available safety data sheets, the following hazards are associated with this compound:
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |
| Specific target organ toxicity, single exposure | May cause respiratory irritation. |
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
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Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.
In case of exposure, follow standard first-aid measures and seek medical attention.
Conclusion
N-(4-chloro-2-nitrophenyl)acetamide is a chemical intermediate of significant industrial importance. Its well-defined synthesis and predictable reactivity make it a valuable tool for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and reaction mechanisms is essential for its effective and safe utilization in the development of novel pharmaceuticals and other specialty chemicals. The insights provided in this guide are intended to support researchers in leveraging the full potential of this versatile molecule.
References
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Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. Geshem. Accessed January 31, 2026. [Link]
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2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | CAS 2653-16-9. Veeprho. Accessed January 31, 2026. [Link]
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nintedanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed January 31, 2026. [Link]
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Hines, J. E., III, Martin, R. J., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]
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PubChem. N-(4-chloro-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Accessed January 31, 2026. [Link]
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Stenutz, R. N-(4-chloro-2-nitrophenyl)acetamide. Stenutz. Accessed January 31, 2026. [Link]
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Wen, Y. H., Li, X. M., Xu, L. L., Tang, X. F., & Zhang, S. S. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. [Link]
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.
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